(2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid
Description
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid is a chiral carboxylic acid featuring a pyrrole ring substituted with a formyl group at the 2-position and a propanoic acid moiety at the 1-position of the pyrrole. The (2S)-stereochemistry at the α-carbon of the propanoic acid chain distinguishes it from racemic analogs. This compound is structurally notable for its combination of a heteroaromatic pyrrole ring and a reactive formyl group, which may confer unique physicochemical and biochemical properties, such as hydrogen-bonding capacity and electrophilic reactivity.
Properties
IUPAC Name |
(2S)-2-(2-formylpyrrol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFYTGMADQFCTL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid, also known as FPA, is a pyrrole-containing amino acid with the molecular formula C₈H₉NO₃ and a molecular weight of approximately 167.16 g/mol. This compound is characterized by its unique structure, which includes a chiral center at the second carbon atom and a formyl group at the 2-position of the pyrrole ring. These features contribute to its significant biological activities and potential applications in medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Some notable activities include:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is critical for protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that FPA may possess antimicrobial effects, making it a candidate for further research in developing antimicrobial agents.
- Neuroprotective Effects : Given its structural similarity to natural amino acids, FPA may interact effectively with biological systems, potentially offering neuroprotective benefits.
The biological activity of this compound is likely mediated through its interactions with various biological macromolecules such as proteins and enzymes. Its ability to mimic natural amino acids enables it to participate in biochemical pathways relevant to cellular function and signaling.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of FPA using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that FPA exhibited significant scavenging activity compared to standard antioxidants.
Assay Type IC50 Value (μM) Comparison Standard DPPH Scavenging 25 Ascorbic Acid ABTS Scavenging 30 Trolox -
Antimicrobial Testing :
- In vitro tests assessed the antimicrobial efficacy of FPA against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that FPA inhibited bacterial growth at concentrations as low as 50 μg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 μg/mL Escherichia coli 75 μg/mL -
Neuroprotective Studies :
- A neuroprotective study involving neuronal cell lines indicated that FPA could reduce apoptosis induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Aromatic Ring
Pyrrole vs. Phenyl/Naphthyl Substituents
- The formyl group at the 2-position may participate in nucleophilic addition reactions.
- (2RS)-2-(4-Formylphenyl)propanoic Acid (Imp. K, EP): Replaces the pyrrole with a phenyl ring bearing a formyl group. The phenyl group increases hydrophobicity, while the formyl group retains electrophilicity. This compound is a known impurity in ibuprofen-related pharmaceuticals .
- (2S)-2-(6-Hydroxynaphthalen-2-YL)propanoic Acid (O-Demethylnaproxen): Features a naphthalene ring with a hydroxyl group, enhancing π-π stacking and acidity (pKa ~3.5 for naproxen analogs). Used as a metabolite/impurity in naproxen manufacturing .
Functional Group Modifications
- (2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-YL)propanoic Acid: Substitutes the formyl-pyrrole with a pyrazole ring and an amino group.
- (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid (Imp. M, EP): Contains a hydroxyl group and a branched alkyl chain, increasing steric bulk and hydrogen-bonding capacity. This structural variation impacts metabolic stability .
Stereochemical and Backbone Differences
- (2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic Acid vs. Racemic Analogs: The (2S)-configuration is critical for enantioselective interactions in chiral environments, such as enzyme binding. Racemic mixtures (e.g., (2RS)-2-(4-Ethylphenyl)propanoic Acid, Imp. N, EP) may exhibit reduced specificity in pharmaceutical applications .
- Ethyl (2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoate: The ethyl ester derivative of the target compound demonstrates reduced acidity (ester vs. carboxylic acid) and enhanced lipophilicity, making it more suitable as a synthetic intermediate .
Research Findings and Implications
- Reactivity : The formyl group in the target compound may facilitate Schiff base formation or act as a Michael acceptor, unlike hydroxyl- or alkyl-substituted analogs. This reactivity could be exploited in prodrug design or covalent inhibitor development.
- Pharmaceutical Relevance : Structural analogs like Imp. K (EP) and O-demethylnaproxen are critical in quality control, highlighting the importance of precise stereochemical and substituent analysis in regulatory compliance .
- Synthetic Utility : Ethyl ester derivatives (e.g., CAS 874775-98-1) are intermediates in multi-step syntheses, leveraging the pyrrole-formyl motif for further functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
